molecular formula C4H6O4 B121251 Butanedioate;hydron CAS No. 152556-05-3

Butanedioate;hydron

Cat. No.: B121251
CAS No.: 152556-05-3
M. Wt: 118.09 g/mol
InChI Key: KDYFGRWQOYBRFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butanedioate;hydron, systematically identified as hydrogen butanedioate monohydrate, is the mono-deprotonated form of butanedioic acid (succinic acid) combined with a water molecule. Its chemical formula is C₄H₅O₄⁻·H₃O⁺·H₂O, representing a hydrated hydrogen succinate salt. This compound is notable in pharmaceutical formulations, such as desvenlafaxine succinate monohydrate, where it stabilizes active ingredients and enhances bioavailability . The presence of the hydron (H⁺) and water of crystallization ensures solubility in polar solvents, making it suitable for oral dosage forms.

Properties

IUPAC Name

butanedioate;hydron
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O4/c5-3(6)1-2-4(7)8/h1-2H2,(H,5,6)(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDYFGRWQOYBRFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[H+].[H+].C(CC(=O)[O-])C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Butanedioate;hydron with structurally related succinic acid derivatives, emphasizing their chemical properties, applications, and research findings:

Compound Chemical Formula/Structure Applications Solubility Key Research Findings
This compound C₄H₅O₄⁻·H₃O⁺·H₂O Pharmaceutical salt (e.g., desvenlafaxine) Water-soluble Enhances drug stability and dissolution in aqueous media; used in antidepressant formulations .
Diethyl Succinate C₈H₁₄O₄ (CH₃CH₂OCO(CH₂)₂COOCH₂CH₃) Solvent, flavoring agent, plasticizer Organic solvents Utilized in food, cosmetics, and polymer industries; low toxicity profile .
Poly(2-Octadecyl-Butanedioate) Polymer with C₁₈H₃₇ side chains Chelating agent for metal ion separation Insoluble in water Demonstrates high affinity for transition metals (e.g., Cu²⁺, Fe³⁺) in wastewater treatment .
Sodium Sulfonated Butanedioate Ester C₁₆H₂₅NaO₇S (estimated) Surfactant, detergent component Hydrophilic Potential use in industrial cleaning; sulfonation enhances solubility and reactivity .

Structural and Functional Differences

  • This compound : The hydrated hydrogen succinate structure enables ionic interactions in pharmaceuticals, facilitating controlled release and compatibility with biological systems .
  • Diethyl Succinate: Esterification of succinic acid reduces polarity, making it lipophilic and ideal for non-aqueous applications like fragrance encapsulation .
  • Poly(2-Octadecyl-Butanedioate) : The long alkyl chain (C₁₈) provides hydrophobic domains, enabling selective binding to metal ions via carboxylate groups .
  • Sodium Sulfonated Butanedioate Ester : Sulfonation introduces sulfonate (-SO₃⁻) groups, improving water solubility and surfactant properties for detergents .

Research Findings and Industrial Relevance

  • Pharmaceutical Efficacy : this compound’s role in desvenlafaxine formulations improves pharmacokinetics, with studies confirming its stability under humidity-controlled conditions .
  • Chelation Performance : Poly(2-Octadecyl-Butanedioate) achieves >90% removal efficiency for Cu²⁺ in simulated wastewater, outperforming traditional EDTA-based agents .
  • Market Trends : Diethyl succinate demand has risen in green chemistry sectors due to its biodegradability and renewable sourcing from bio-succinic acid .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Butanedioate;hydron
Reactant of Route 2
Butanedioate;hydron

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.